molecular formula C16H22N4O B2625240 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea CAS No. 2034262-05-8

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2625240
CAS No.: 2034262-05-8
M. Wt: 286.379
InChI Key: KURJPFGHFPGJRO-UHFFFAOYSA-N
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Description

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated pyrazole with 3,4-dimethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-pyrazol-3-yl)ethyl)-3-phenylurea: Lacks the dimethyl substitutions on the pyrazole and phenyl rings.

    1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea: Similar structure but without the dimethyl substitution on the phenyl ring.

Uniqueness

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea is unique due to the presence of both dimethyl substitutions on the pyrazole and phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURJPFGHFPGJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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